5-Bromo-4-isopropoxypyridin-2-amine
Description
Significance of Aminopyridines in Heterocyclic Chemistry
Aminopyridines are a class of pyridine (B92270) derivatives that have garnered substantial attention in the field of organic and medicinal chemistry. Their unique structural features, which include a pyridine ring and one or more amino groups, allow them to interact with a wide array of enzymes and receptors, leading to a broad spectrum of biological and pharmacological effects. google.com The nitrogen atom in the pyridine ring, along with the amino substituents, makes these compounds valuable precursors for the synthesis of a variety of more complex heterocyclic systems. sigmaaldrich.com The versatility of aminopyridines has led to their incorporation into numerous FDA-approved drugs, highlighting their importance in the development of new therapeutic agents. google.com
Overview of Brominated and Alkoxypyridin-2-amines
The functionalization of the aminopyridine scaffold with halogen and alkoxy groups further enhances their utility as synthetic intermediates. Bromination of the pyridine ring, in particular, introduces a reactive handle that can be utilized in a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov The presence of a bromine atom can significantly influence the electronic properties of the molecule, enhancing its electrophilic character at specific positions. libretexts.org
Alkoxy groups, on the other hand, can modulate the lipophilicity and metabolic stability of the resulting compounds. The introduction of an alkoxy substituent can also impart specific steric and electronic effects, which can be crucial for tuning the biological activity of a molecule. The combination of bromo and alkoxy substituents on a pyridin-2-amine core, therefore, provides a powerful platform for the design and synthesis of novel compounds with tailored properties.
Research Landscape of 5-Bromo-4-isopropoxypyridin-2-amine
The specific compound, this compound, with the CAS number 1854867-95-0, has appeared in the scientific literature primarily as a key intermediate in the synthesis of more complex molecules. While dedicated studies on the compound itself are limited, its utility is demonstrated in patent literature, where it serves as a building block for the creation of targeted therapeutic agents.
For instance, a patent discloses the use of this compound in a reaction with tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate to produce a more complex piperazine (B1678402) derivative. google.com This highlights the role of the amine group in nucleophilic substitution reactions. Another patent describes the preparation of this compound as an intermediate in the synthesis of imidazo[1,2-a]pyridinyl derivatives, which are being investigated for the treatment of a range of diseases, including inflammatory conditions and cancer. google.com These examples underscore the importance of this compound as a valuable precursor in the development of new chemical entities with potential therapeutic applications.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, some of its properties can be inferred from supplier data and comparison with analogous compounds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H11BrN2O | sigmaaldrich.com |
| Molecular Weight | 231.09 g/mol | Calculated |
| CAS Number | 1854867-95-0 | google.com |
| Comparative Data for Analogous Compounds | ||
| Melting Point of 2-Amino-5-bromo-4-methylpyridine | 148-151 °C | sigmaaldrich.com |
| Melting Point of 2-Amino-5-bromopyridine | 133-138 °C | chemicalbook.comsigmaaldrich.com |
| Melting Point of 4-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one (B12430905) hydrochloride | 226-227 °C | sigmaaldrich.com |
Related Chemical Compounds
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-4-propan-2-yloxypyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
IBQSBJWGTNPLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 4 Isopropoxypyridin 2 Amine and Analogues
Direct Synthetic Approaches
Direct synthetic methods offer an efficient means to produce 5-bromo-4-isopropoxypyridin-2-amine, often involving regioselective reactions that target specific positions on the pyridine (B92270) ring.
Regioselective Bromination of Isopropoxypyridin-2-amines
The introduction of a bromine atom at the C-5 position of an isopropoxypyridin-2-amine core is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing amino and isopropoxy groups. The amino group at the C-2 position and the isopropoxy group at the C-4 position are both ortho-, para-directing. This electronic guidance favors electrophilic attack at the C-3 and C-5 positions.
A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). mdpi.com The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724), at controlled temperatures to ensure high regioselectivity and yield. mdpi.com For instance, the treatment of a 2-aminopyridine (B139424) derivative with NBS can lead to selective bromination at the C-5 position. researchgate.net The reaction conditions, including the choice of solvent and temperature, are crucial for maximizing the yield of the desired 5-bromo isomer while minimizing the formation of other brominated byproducts. mdpi.com
Table 1: Reagents for Regioselective Bromination
| Reagent | Substrate | Key Features |
|---|---|---|
| N-Bromosuccinimide (NBS) | Isopropoxypyridin-2-amines | High regioselectivity for the C-5 position. mdpi.comresearchgate.net |
| 1-Butylpyridinium (B1220074) bromide/H₂O₂ | 2-Aminopyridines | Environmentally friendly, regioselective C-5 bromination. researchgate.net |
Nucleophilic Substitution/Etherification with Isopropanol (B130326) Derivatives
An alternative direct approach involves the formation of the isopropoxy ether linkage via a nucleophilic substitution reaction. This method typically starts with a pyridine precursor that already contains the bromo and amino functionalities, such as 5-bromo-4-halopyridin-2-amine. The halogen at the C-4 position, being activated by the electron-withdrawing nature of the pyridine nitrogen and the bromo substituent, is susceptible to nucleophilic attack. researchgate.net
The reaction is carried out by treating the 5-bromo-4-halopyridin-2-amine with an isopropoxide salt, such as sodium or potassium isopropoxide, which is generated in situ from isopropanol and a strong base. The isopropoxide anion acts as the nucleophile, displacing the halide at the C-4 position to form the desired this compound. The efficiency of this reaction is dependent on the nature of the leaving group at the C-4 position (I > Br > Cl > F) and the reaction conditions, including solvent and temperature.
Multi-Step Synthetic Routes
Multi-step syntheses provide greater flexibility and control over the construction of complex pyridine derivatives, allowing for the introduction of various functional groups and the precise management of stereochemistry and regiochemistry.
Precursor Synthesis and Functional Group Interconversions
Multi-step routes often commence with a more readily available starting material, which is then elaborated through a series of chemical transformations to build the target molecule. For example, a synthesis could begin with a simpler pyridine derivative, such as 2-aminopyridine. ijssst.info This precursor can undergo a sequence of reactions, including halogenation, nitration, reduction, and etherification, to introduce the required substituents at the desired positions.
A key intermediate in many of these routes is a di-substituted or tri-substituted pyridine that can be further modified. For instance, the synthesis might involve the initial bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by the introduction of a hydroxyl or halo group at the C-4 position. ijssst.info This intermediate can then undergo etherification with an isopropanol derivative to furnish the final product. The use of protecting groups for the amino functionality may be necessary during certain steps to prevent unwanted side reactions.
Table 2: Examples of Multi-Step Synthesis Precursors
| Precursor | Intermediate | Target Compound | Reference |
|---|---|---|---|
| 2-Amino-4-chloropyridine | 2-Amino-5-bromo-4-chloropyridine | 5-Bromo-2,4-dichloropyridine | google.com |
| 2-Aminopyridine | 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-iodopyridine | ijssst.info |
Stereochemical and Regiochemical Control in Pyridine Derivatization
Achieving the correct arrangement of substituents on the pyridine ring is paramount. The principles of electrophilic and nucleophilic aromatic substitution on pyridines are fundamental to controlling regiochemistry. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. researchgate.net Conversely, electrophilic substitution is generally more challenging and often requires activating groups on the ring.
In the context of this compound synthesis, the existing amino and isopropoxy groups direct incoming electrophiles to the 3- and 5-positions. When starting with a pre-functionalized pyridine, the order of substituent introduction is critical. For example, performing the bromination step before the etherification can influence the regiochemical outcome due to the altered electronic properties of the intermediate. ijssst.info Careful planning of the synthetic sequence is therefore essential for regiochemical control.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of less hazardous reagents, minimizing waste, and improving energy efficiency.
One approach is the use of greener brominating agents. While molecular bromine is effective, it is highly toxic and corrosive. Safer alternatives like N-bromosuccinimide (NBS) are often preferred. mdpi.comresearchgate.net Furthermore, the development of catalytic bromination methods that use a catalytic amount of a bromine source in conjunction with a benign oxidant, such as hydrogen peroxide, represents a significant advancement in green chemistry. researchgate.net For example, the use of 1-butylpyridinium bromide with H₂O₂ provides an environmentally friendly protocol for the regioselective bromination of 2-aminopyridines. researchgate.net
Another key aspect is the choice of solvent. Traditional syntheses often employ volatile organic compounds (VOCs) that are harmful to the environment and human health. The exploration of greener solvents, such as water, ionic liquids, or even solvent-free reaction conditions, is an active area of research. For instance, certain bromination reactions have been successfully carried out in aqueous media or using recyclable ionic liquids. researchgate.net These approaches not only reduce pollution but can also simplify product purification.
Finally, atom economy is a central tenet of green chemistry. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are considered more efficient and sustainable. This often involves the design of catalytic cycles and one-pot reactions that minimize the number of synthetic steps and the generation of byproducts.
Catalytic Methods for Enhanced Efficiency
To improve the rate and selectivity of the synthesis of this compound and its analogues, various catalytic strategies can be employed. These methods are designed to overcome the activation energy barriers of nucleophilic aromatic substitution and to facilitate the reaction under milder conditions.
One of the most effective catalytic techniques for reactions of this nature is Phase-Transfer Catalysis (PTC) . PTC is a powerful tool for facilitating reactions between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase). researchgate.netcrdeepjournal.org In the context of synthesizing this compound, the isopropoxide salt (e.g., potassium isopropoxide) may have low solubility in a non-polar organic solvent in which the brominated pyridine precursor is dissolved. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can transport the nucleophile from its phase into the organic phase where the reaction occurs. youtube.com This method can lead to increased reaction rates, higher yields, and the ability to use less hazardous solvents. acsgcipr.org
The effectiveness of a phase-transfer catalyst is often related to its structure. For instance, the lipophilicity of the catalyst, determined by the total number of carbon atoms in its alkyl chains (C#), can influence its concentration in the organic phase and, consequently, the reaction rate. acsgcipr.org
Table 1: Examples of Phase-Transfer Catalysts and Their Potential Application in Alkoxylation of Pyridines
| Catalyst Name | Abbreviation | Typical Structure | Key Advantages in SNAr |
|---|---|---|---|
| Tetrabutylammonium Bromide | TBAB | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | Good solubility in many organic solvents, commercially available. |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | (CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻ | Can be used in both neutral and basic conditions. |
| Aliquat 336® | - | [CH₃(CH₂)₇]₃NCH₃⁺Cl⁻ | High thermal stability, effective for a wide range of reactions. phasetransfer.com |
Another catalytic approach involves the activation of the pyridine ring itself. The formation of pyridine N-oxides is a well-established strategy to increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. acs.org The N-oxide can be synthesized by treating the pyridine derivative with an oxidizing agent like a peroxy acid. Subsequent reaction with a nucleophile and a deoxygenation step can yield the desired substituted pyridine.
Furthermore, metal-based catalysts can also play a role in related transformations. While direct C-O bond formation via SNAr is common, cross-coupling reactions catalyzed by metals like palladium or copper are prevalent in pyridine functionalization. youtube.com For instance, copper(II) bromide has been shown to catalyze the α-amination of carbonyl compounds, proceeding through an α-bromo intermediate followed by nucleophilic displacement. organic-chemistry.org While this specific example is for C-N bond formation, similar principles can apply to C-O bond formation under certain conditions.
Solvent Selection and Waste Minimization Strategies
The choice of solvent is a critical factor in the synthesis of this compound, not only for influencing reaction rates and yields but also for minimizing the environmental impact of the process. Traditional syntheses often rely on volatile and potentially hazardous organic solvents. Modern approaches prioritize the use of "green" solvents and reaction conditions that reduce waste.
One promising strategy is the use of polyethylene glycol (PEG) as a reaction medium. PEG is a non-toxic, biodegradable, and low-volatility solvent that has been shown to be an effective medium for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles. nih.gov Its ability to dissolve a wide range of organic and inorganic reactants can facilitate the reaction, often leading to high yields in short reaction times.
The principles of green chemistry also advocate for solvent-free or neat reaction conditions whenever possible. acsgcipr.org In some cases, if the reactants are liquids, the reaction can be carried out without any solvent, significantly reducing waste. When a solvent is necessary, the selection should be guided by its environmental, health, and safety profile.
Table 2: Comparison of Solvents for Nucleophilic Aromatic Substitution on Pyridines
| Solvent | Key Properties | Green Chemistry Considerations | Potential Application |
|---|---|---|---|
| Dimethyl Sulfoxide (B87167) (DMSO) | High polarity, aprotic | Effective for SNAr, but can be difficult to remove and has some toxicity concerns. organic-chemistry.org | Dissolves a wide range of reactants for SNAr. |
| N,N-Dimethylformamide (DMF) | High polarity, aprotic | Similar to DMSO, effective but with toxicity concerns. | Often used in industrial SNAr processes. |
| Toluene | Non-polar, aprotic | Less toxic than chlorinated solvents, but still a volatile organic compound (VOC). | Can be used with phase-transfer catalysis. acsgcipr.org |
| Ethanol | Polar, protic | Biodegradable, derived from renewable resources, generally low toxicity. | A greener alternative, especially for reactions with soluble reactants. |
| Polyethylene Glycol (PEG-400) | Low volatility, non-toxic, biodegradable | Excellent green solvent properties. nih.gov | Can act as both solvent and phase-transfer agent in some cases. |
Waste minimization can also be achieved by designing atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product. The use of catalytic methods, as discussed previously, contributes to waste reduction by minimizing the need for stoichiometric reagents. Additionally, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. researchgate.net
Reactivity and Derivatization Strategies of 5 Bromo 4 Isopropoxypyridin 2 Amine
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quora.com This deactivation is further enhanced in acidic media, where the nitrogen atom is protonated to form a pyridinium (B92312) ion, significantly increasing the ring's electron deficiency. When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions (the β-positions), as the intermediates formed from attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions (the α- and γ-positions). quora.comquora.com
In the case of 5-Bromo-4-isopropoxypyridin-2-amine, the presence of two strong electron-donating groups, the amino group at position 2 and the isopropoxy group at position 4, would be expected to counteract the deactivating effect of the pyridine nitrogen to some extent. These activating groups generally direct electrophilic attack to the ortho and para positions relative to themselves. libretexts.org
Considering the positions on the pyridine ring of this compound:
The position ortho to the 2-amino group and meta to the 4-isopropoxy group is position 3.
The position para to the 2-amino group is occupied by the bromo substituent at position 5.
The position ortho to the 4-isopropoxy group and meta to the 2-amino group is also position 3. The other ortho position to the 4-isopropoxy group is position 5, which is already substituted.
The position para to the 4-isopropoxy group is occupied by the ring nitrogen.
Nucleophilic Aromatic Substitution Reactions at the Pyridine Core
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.com This reactivity is enhanced by the presence of a good leaving group at these positions. In this compound, there are two potential sites for SNAr: the 4-position bearing the isopropoxy group and the 5-position with the bromo group.
Attack at the 2- and 4-positions is favored because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the 3- or 5-position does not allow for this stabilization. stackexchange.com Consequently, the bromo group at the 5-position is not expected to be readily displaced by nucleophiles via an SNAr mechanism.
The isopropoxy group at the 4-position, however, is a potential leaving group. Alkoxy groups can be displaced by strong nucleophiles, especially from activated positions of a heterocyclic ring. For instance, 2-alkoxypyridines can be converted to 2-aminopyridines through a Lewis acid-catalyzed nucleophilic displacement reaction with various amines. nih.gov A similar reaction could be envisioned for this compound, where a nucleophile could displace the isopropoxy group at the C-4 position. The reaction would likely require elevated temperatures and a strong nucleophile.
Cross-Coupling Reactions at the Bromine Moiety
The bromine atom at the 5-position of this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. youtube.comyoutube.com This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com The bromine atom on the pyridine ring of this compound is well-suited for this transformation, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 5-position. beilstein-journals.org
A typical Suzuki-Miyaura reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. youtube.com The choice of catalyst, ligand, and base can be crucial for achieving high yields, especially with heteroaromatic substrates.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 | K2CO3 | i-PrOH/H2O | 2-Phenylpyridine | High |
| 2 | 3,5-Dibromo-2,6-dichloropyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 3-Bromo-5-phenyl-2,6-dichloropyridine | 85 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2 | K2CO3 | i-PrOH/H2O | 2-(4-Methoxyphenyl)pyridine | High |
This table presents examples of Suzuki-Miyaura reactions on bromopyridines, illustrating the general conditions applicable to this compound. The data is based on findings from related literature. beilstein-journals.orgresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgyoutube.com This reaction is of great importance for the synthesis of anilines and their derivatives. The 5-bromo substituent of this compound can readily undergo Buchwald-Hartwig amination with a variety of primary and secondary amines, allowing for the introduction of a new amino substituent at the 5-position.
The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base such as sodium tert-butoxide. amazonaws.com The choice of ligand is critical for the success of the reaction, with various specialized phosphine ligands developed to improve the scope and efficiency of the coupling. organic-chemistry.org
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 1 | tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-Methyl(phenyl)methanamine | Pd(OAc)2 | dppp | NaOtBu | Toluene | tert-Butyl 4-(6-(benzyl(methyl)amino)pyridin-2-yl)piperazine-1-carboxylate | 90.7 |
| 2 | 2-Bromopyridine | Pyrrolidine | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 2-(Pyrrolidin-1-yl)pyridine | 93 |
| 3 | 2-Bromopyridine | Morpholine | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 4-(Pyridin-2-yl)morpholine | 92 |
This table provides examples of Buchwald-Hartwig amination reactions on bromopyridines, demonstrating the general applicability to this compound. The data is based on findings from related literature. amazonaws.com
The bromine atom at the 5-position of this compound can also participate in other important palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynyl-substituted aromatic compound. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This would allow for the introduction of an alkyne moiety at the 5-position of the pyridine ring. The Sonogashira coupling of bromopyridines with terminal alkynes is a well-established transformation. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. youtube.com Applying this to this compound would enable the introduction of a vinyl group at the 5-position. The Heck reaction has been successfully applied to various bromopyridines.
Stille Reaction: The Stille reaction couples an aryl halide with an organostannane (organotin compound) in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. scribd.com The 5-bromo position of the target compound can be coupled with various organostannanes to introduce alkyl, vinyl, aryl, or other groups. The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org
| Reaction Type | Coupling Partner | Catalyst System | General Product Structure |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-4-isopropoxypyridin-2-amine |
| Heck | Alkene (CH2=CHR) | Pd catalyst, Base | 5-Vinyl-4-isopropoxypyridin-2-amine |
| Stille | Organostannane (R-Sn(Alkyl)3) | Pd catalyst | 5-Substituted-4-isopropoxypyridin-2-amine |
This table summarizes other potential cross-coupling reactions at the 5-bromo position.
Functional Group Transformations of the Amine and Isopropoxy Groups
The 2-amino and 4-isopropoxy groups on the pyridine ring can also undergo various chemical transformations, further expanding the synthetic utility of this compound.
Transformations of the 2-Amino Group: The primary amino group at the 2-position is nucleophilic and can participate in a variety of reactions common to anilines and other aminoheterocycles. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This can be useful for protecting the amino group or for introducing new functional moieties.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although over-alkylation can be an issue.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. Pyridyl diazonium salts are often unstable but can be used in subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) at the 2-position.
Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Transformations of the 4-Isopropoxy Group: The isopropoxy group is an ether linkage and is generally stable to many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI, or with strong Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com This ether cleavage reaction would convert the 4-isopropoxy group to a 4-hydroxy group, yielding the corresponding pyridin-4-ol derivative. The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions. chemistrysteps.comlibretexts.org Given that the isopropoxy group is a secondary ether, the reaction could proceed through a mixed mechanism. Cleavage would likely yield isopropanol (B130326) (or isopropyl halide if excess acid is used) and the 5-bromo-2-aminopyridin-4-ol.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Isopropoxypyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-4-isopropoxypyridin-2-amine, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the isopropoxy group, and the protons of the amine group.
The pyridine ring contains two protons. The proton at the C3 position is adjacent to the amino group and the isopropoxy group, while the proton at the C6 position is adjacent to the nitrogen atom and the bromine atom. These different electronic environments would result in two distinct singlets in the aromatic region of the spectrum. The isopropoxy group consists of a methine (CH) proton and two equivalent methyl (CH₃) groups, which would appear as a septet and a doublet, respectively, due to spin-spin coupling. The primary amine (NH₂) protons would typically appear as a single broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-3 | 6.2 - 6.5 | Singlet (s) | 1H |
| H-6 | 7.8 - 8.1 | Singlet (s) | 1H |
| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H |
| OCH(CH₃)₂ | 4.5 - 4.8 | Septet (sept) | 1H |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated: five for the pyridine ring and three for the isopropoxy group. The chemical shifts are influenced by the electronegativity of neighboring atoms and aromatic ring currents. Carbons bonded to electronegative atoms like nitrogen and oxygen (C2, C4) are expected to be deshielded and appear at higher chemical shifts. The carbon bearing the bromine atom (C5) will also be influenced, while the remaining ring carbon (C3, C6) and the aliphatic carbons of the isopropoxy group will appear at lower chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 158 - 162 |
| C3 | 98 - 102 |
| C4 | 155 - 159 |
| C5 | 105 - 109 |
| C6 | 148 - 152 |
| OC H(CH₃)₂ | 70 - 74 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methine proton and the methyl protons of the isopropoxy group, showing a clear cross-peak between the septet and the doublet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the signal for C3 would show a cross-peak with the proton signal at H3, and the carbon signal for the isopropoxy methine would correlate with the proton septet.
The H6 proton correlating to carbons C2 and C4.
The H3 proton correlating to carbons C2, C4, and C5.
The methine proton of the isopropoxy group correlating to the C4 of the pyridine ring and the methyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the preferred conformation. A key expected NOE would be between the methine proton of the isopropoxy group and the H3 proton on the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₈H₁₁BrN₂O), the high-resolution mass spectrum would provide an exact mass that confirms the elemental composition.
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for any bromine-containing fragment: the M peak and the M+2 peak.
The predicted molecular weight is approximately 231.09 g/mol . Therefore, the mass spectrum would be expected to show prominent peaks at m/z 231 (for the ⁷⁹Br isotope) and m/z 233 (for the ⁸¹Br isotope).
Common fragmentation pathways would likely involve the loss of the isopropoxy group or parts of it. For instance, loss of a propyl radical (•C₃H₇) or propene (C₃H₆) from the parent ion are plausible fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 231/233 | Molecular Ion Peak [M]⁺ / [M+2]⁺ |
| 188/190 | [M - C₃H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, aromatic ring, and ether linkage. nih.gov
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 2980 - 2850 | C-H stretching | Aliphatic C-H (isopropoxy) |
| 1640 - 1590 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring |
| 1250 - 1200 | C-O-C asymmetric stretching | Aryl-alkyl ether |
| 1100 - 1000 | C-O-C symmetric stretching | Aryl-alkyl ether |
| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |
The presence of two distinct bands in the 3450-3300 cm⁻¹ region would be a clear indication of the primary amine group. The strong absorptions related to the C-O ether linkage and the various aromatic ring vibrations would further confirm the proposed structure.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this method would provide precise data on bond lengths, bond angles, and torsional angles.
This analysis would definitively confirm the connectivity of the atoms and reveal the conformation of the isopropoxy group relative to the pyridine ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, that dictate the crystal packing arrangement. While no such structural data is currently in the public domain, studies on related substituted pyridines have shown how intermolecular interactions can influence crystalline ordering. bldpharm.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(5-bromo-2-imino-4-isopropoxypyridin-1(2H)-yl)acetic acid |
Hyphenated Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC-MS, LC-MS, UPLC-MS)
The unequivocal identification and purity assessment of this compound and its derivatives are critical in synthetic chemistry and pharmaceutical development. Hyphenated chromatographic techniques, which couple the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable tools for this purpose. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to provide detailed insights into the molecular weight, structure, and purity of these compounds.
Detailed research findings from various sources, primarily patent literature, demonstrate the application of these techniques in the analysis of this compound and its subsequent reaction products. These methods are crucial for monitoring reaction progress, identifying intermediates, and characterizing the final products.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
LC-MS and UPLC-MS have proven to be robust methods for the analysis of this compound and its derivatives. The choice between HPLC, UPLC, and LC-MS often depends on the required resolution, speed, and sensitivity of the analysis. UPLC, with its use of smaller particle size columns, generally offers faster analysis times and higher resolution compared to traditional HPLC.
In typical applications, the compound of interest is dissolved in a suitable organic solvent such as acetonitrile (B52724) (MeCN), methanol (B129727) (MeOH), or dimethyl sulfoxide (B87167) (DMSO) before injection into the LC system. The separation is commonly achieved on reversed-phase columns, with C18 columns being a frequent choice.
Electrospray ionization (ESI) is a commonly utilized ionization technique for these classes of compounds, as it is a soft ionization method that typically results in the formation of a protonated molecular ion ([M+H]⁺), which simplifies mass spectral interpretation.
A variety of LC-MS and UPLC-MS systems have been documented for the analysis of derivatives of this compound, including Waters Acquity UPLC systems coupled with Micromass ZQ mass spectrometers, as well as Shimadzu 2010 and 2020 series instruments. google.com
Illustrative Analytical Methods and Findings
While comprehensive, publicly available datasets for a wide range of derivatives are limited, patent literature provides valuable examples of the application of these techniques. For instance, in the synthesis of imidazo[1,2-a]pyridinyl derivatives, this compound is a key starting material. The reaction products are consistently analyzed by LC-MS to confirm their identity.
In one documented synthesis, this compound was reacted to form 2-(5-bromo-2-imino-4-isopropoxypyridin-1(2H)-yl)acetic acid. LC-MS analysis using ESI confirmed the formation of the product with a measured mass-to-charge ratio (m/z) of 290.0 for the protonated molecule [M+H]⁺. google.com
The general analytical conditions often involve either acidic or basic mobile phases to ensure good peak shape and ionization efficiency. Acidic conditions are typically achieved by adding trifluoroacetic acid (TFA) to the water and acetonitrile mobile phases. Basic conditions may utilize ammonium (B1175870) hydroxide (B78521) in the mobile phase.
The following tables summarize typical instrumentation and conditions used for the analysis of this compound derivatives, as well as a specific example of a characterized derivative.
Table 1: Typical Instrumentation for HPLC-MS, LC-MS, and UPLC-MS Analysis
| Parameter | Description |
| LC Systems | Waters Acquity UPLC, Shimadzu 2010 series, Shimadzu 2020 series |
| Mass Spectrometer | Waters Micromass ZQ |
| Ionization Source | Electrospray Ionization (ESI) |
| Columns | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm), Xbridge Shield RP18 (e.g., 2.1 mm x 30 mm, 5 µm) |
| Mobile Phase A | Water with modifier (e.g., Trifluoroacetic Acid or Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile |
| Common Solvents | Acetonitrile (MeCN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO) |
Table 2: Exemplary LC-MS Data for a Derivative of this compound
| Derivative Name | Molecular Formula | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Analytical Technique |
| 2-(5-bromo-2-imino-4-isopropoxypyridin-1(2H)-yl)acetic acid | C₉H₁₀BrN₃O₃ | 289.99 | 290.0 | LC-MS (ESI) |
These hyphenated chromatographic techniques are fundamental for ensuring the purity and confirming the identity of this compound and its diverse range of derivatives, playing a pivotal role in the advancement of research and development involving this chemical scaffold.
Computational and Theoretical Investigations of 5 Bromo 4 Isopropoxypyridin 2 Amine Chemistry
Molecular Docking and Ligand-Target Interaction Studies for Molecular RecognitionMolecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).csfarmacie.czThis method is fundamental in drug discovery. A docking study of 5-Bromo-4-isopropoxypyridin-2-amine would involve simulating its interaction with a specific biological target to predict its binding affinity and mode of interaction, identifying key interactions like hydrogen bonds and hydrophobic contacts.csfarmacie.cz
Without dedicated research on This compound , no specific data tables or detailed findings can be generated for these analyses. The scientific community has published computational studies on analogous compounds, such as other substituted pyridines or triazoles, but these findings cannot be accurately extrapolated to the subject compound. csfarmacie.czmdpi.comnih.gov
Applications of 5 Bromo 4 Isopropoxypyridin 2 Amine As a Versatile Synthetic Building Block
Synthesis of Pyridine-Fused Heterocyclic Systems
The 2-aminopyridine (B139424) scaffold is a cornerstone for building various fused heterocyclic systems. rsc.org The reactivity of the amino group and the pyridine (B92270) ring nitrogen allows for the construction of bicyclic and polycyclic structures with significant pharmacological relevance.
While direct synthesis of quinolines from 2-aminopyridines is less common than from anilines, the principles of quinoline (B57606) synthesis, such as the Skraup, Friedländer, or Pfitzinger reactions, involve the condensation of an amino-aromatic compound with carbonyl compounds. iipseries.orgnih.gov 5-Bromo-4-isopropoxypyridin-2-amine can be envisioned as a precursor to aza-quinolines or related structures where one of the benzene (B151609) rings is replaced by the substituted pyridine ring.
Quinazolines are typically formed from 2-aminobenzamides or related aniline (B41778) derivatives. organic-chemistry.orgresearchgate.netnih.gov The 2-amino group of this compound can react with various reagents to build the second ring, leading to pyridopyrimidines, which are structural analogs of quinazolines. For instance, the bromine atom can be transformed via cyanation, followed by reduction and cyclization with a one-carbon unit to build the pyrimidine (B1678525) ring. Alternatively, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can introduce functionalities that subsequently cyclize to form the desired fused system. wikipedia.orglibretexts.orgorganic-chemistry.org
Table 1: Key Reactions for Fused-System Synthesis
| Reaction Name | Reactant Type for Cyclization | Resulting Core Structure (Analog) |
| Friedländer Synthesis | α-Methylene carbonyl compound | Aza-Quinoline |
| Pfitzinger Reaction | Isatin or isatic acid | Aza-Quinoline-4-carboxylic acid |
| Buchwald-Hartwig Coupling | Followed by intramolecular cyclization | Pyridopyrimidine (Quinazoline analog) |
The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold found in numerous marketed drugs like Zolpidem and Alpidem. rsc.orgnih.govrsc.org The most common synthesis involves the reaction of a 2-aminopyridine with an α-haloketone. In this reaction, the pyridine ring nitrogen of this compound attacks the α-carbon of the ketone, displacing the halide. The amino group then condenses with the ketone's carbonyl group to form the five-membered imidazole (B134444) ring. organic-chemistry.orgnih.gov The presence of the bromo and isopropoxy groups on the resulting imidazo[1,2-a]pyridine scaffold provides further points for diversification.
Modern synthetic methods often employ metal catalysis (e.g., copper) or microwave assistance to improve yields and reaction conditions. nih.govorganic-chemistry.org Three-component reactions involving the 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) also provide a direct route to 3-aminoimidazo[1,2-a]pyridines.
Beta-carbolines are indole-based alkaloids, and their synthesis typically involves the Pictet-Spengler reaction of a tryptamine (B22526) derivative. nih.gov An "aza-beta-carboline" would involve replacing one of the benzene rings of the carboline framework with a pyridine ring. The synthesis of such a structure could utilize this compound as the pyridine component. For example, the bromo-substituent could be used in a Suzuki or Stille coupling to attach a suitable side chain, which could then undergo cyclization onto the pyridine ring to form the fused system. While direct examples starting from this specific compound are not prevalent in the searched literature, the general strategies for synthesizing aza-heterocycles support this potential application. nih.govnih.gov
Precursor to Complex Molecular Scaffolds for Drug Discovery Research
The 2-aminopyridine motif is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bond interactions with protein targets. rsc.orginnospk.comacs.org this compound serves as an advanced intermediate, allowing for its incorporation into complex molecules targeting a range of diseases.
The 2-aminopyridine moiety is a classic "hinge-binder" in kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region.
IRAK4 Inhibitors : Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key target in inflammatory diseases. Many IRAK4 inhibitors feature a diaminopyrimidine or a similar scaffold. nih.gov The synthesis of such inhibitors often involves sequential nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions on a dihalopyrimidine core. nih.gov this compound could be used in Buchwald-Hartwig or Suzuki reactions to build complex inhibitors where the substituted pyridine core is essential for activity and selectivity. nih.govresearchgate.netresearchgate.net
RIPK2 Inhibitors : Receptor-interacting protein kinase 2 (RIPK2) is another crucial kinase in the inflammatory response. Potent RIPK2 inhibitors have been developed using a 4-aminoquinoline (B48711) scaffold, where a bromine atom at the 6-position forms a halogen bond in the ATP-binding pocket. nih.gov By analogy, this compound could be a precursor for pyridopyrimidine-based RIPK2 inhibitors, where the 5-bromo group plays a similar role in enhancing binding affinity.
ULK1 Inhibitors : Unc-51 like autophagy activating kinase 1 (ULK1) is a target in cancer therapy. A series of potent ULK1 inhibitors were developed based on a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold. researchgate.netnih.gov The synthesis of these molecules demonstrates the importance of the 2-amino and 5-bromo substitution pattern. The analogous pyridine compound, this compound, provides a synthetically valuable alternative for creating novel ULK1 inhibitors, where the isopropoxy group can modulate physicochemical properties compared to a phenoxy group.
Table 2: this compound in Kinase Inhibitor Scaffolds
| Target Kinase | Key Scaffold Feature | Role of this compound |
| IRAK4 | Diaminopyrimidine/pyrimidine | Building block for creating the core via coupling reactions. |
| RIPK2 | 4-Aminoquinoline with C6-Halogen | Precursor to analogous pyridopyrimidine inhibitors. |
| ULK1 | 5-Bromo-2,4-disubstituted pyrimidine | Direct pyridine analog for synthesis of novel inhibitors. |
The versatility of the 2-aminopyridine scaffold extends to G-protein coupled receptor (GPCR) modulators.
Dopamine (B1211576) Receptor Modulators : Dopamine receptors are critical targets for treating neurological and psychiatric disorders. nih.govnih.gov Various heterocyclic scaffolds have been explored as dopamine receptor modulators. mdpi.commdpi.com The synthesis of these complex molecules often relies on building blocks that allow for controlled, stepwise elaboration. This compound, with its multiple reaction sites, is an ideal starting point. The bromo group can be used for a key coupling reaction to introduce a large aryl or heteroaryl moiety, a common feature in many dopamine receptor ligands, while the amino group can be acylated or alkylated to complete the pharmacophore.
Serotonin (B10506) Receptor Modulators : Similar to dopamine receptors, serotonin receptors are targeted for a wide range of CNS disorders. The chemical space around serotonin receptor modulators is vast, but many potent ligands are complex, multi-ring structures. The synthesis of these molecules benefits from highly functionalized building blocks. The 2-aminopyridine core is present in some serotonin receptor modulators, and the synthetic handles on this compound would facilitate the construction of novel analogs through combinatorial chemistry approaches, enabling the exploration of structure-activity relationships.
Development of Aminothiazole Derivatives
While no direct synthesis of aminothiazole derivatives using this compound has been documented in the reviewed literature, its structural features suggest a potential pathway for such transformations. A plausible and well-established method for the synthesis of aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. Current time information in Pasuruan, ID.acs.orgrsc.org This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or a related thioamide-containing compound. youtube.com
Hypothetical Synthetic Pathway:
To utilize this compound in a Hantzsch-type synthesis, it would first need to be converted into a suitable α-haloketone derivative. A hypothetical two-step process could be envisioned:
Diazotization and Sandmeyer-type Reaction: The 2-amino group of the pyridine ring could be transformed into a diazonium salt, which could then be subjected to a reaction to introduce a hydroxyl group at this position. Subsequent oxidation would yield the corresponding pyridone.
Acylation and Halogenation: The pyridone could then be acylated at the nitrogen or a suitable carbon, followed by α-halogenation of the introduced acyl group to generate the required α-haloketone precursor.
Once the α-haloketone derivative of the 5-Bromo-4-isopropoxypyridine core is synthesized, it could be reacted with thiourea to yield the desired 2-aminothiazole (B372263) derivative, as illustrated in the general Hantzsch synthesis mechanism. The reaction would likely proceed through the formation of a thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic aminothiazole ring. youtube.com
Table 1: Hypothetical Hantzsch Thiazole Synthesis using a Derivative of this compound
| Step | Reactant(s) | Proposed Intermediate/Product | Reaction Type |
| 1 | This compound, NaNO₂, H₂SO₄ | 5-Bromo-4-isopropoxypyridin-2-ol | Diazotization/Hydrolysis |
| 2 | 5-Bromo-4-isopropoxypyridin-2-ol, Acylating Agent | N-Acyl-5-bromo-4-isopropoxypyridin-2-one | Acylation |
| 3 | N-Acyl-5-bromo-4-isopropoxypyridin-2-one, Halogenating Agent (e.g., NBS) | α-Halo-N-acyl-5-bromo-4-isopropoxypyridin-2-one | α-Halogenation |
| 4 | α-Halo-N-acyl-5-bromo-4-isopropoxypyridin-2-one, Thiourea | 2-Amino-5-(5-bromo-4-isopropoxypyridin-2-yl)thiazole | Hantzsch Thiazole Synthesis |
It is important to emphasize that this proposed synthetic route is theoretical and would require experimental validation to determine its feasibility and optimize reaction conditions. The reactivity of the substituted pyridine ring and potential side reactions would need to be carefully considered.
Application in Supramolecular Chemistry and Crystal Engineering
The molecular structure of this compound possesses several features that make it a promising candidate for applications in supramolecular chemistry and crystal engineering. The presence of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen and the oxygen of the isopropoxy group), along with a halogen atom capable of forming halogen bonds, provides multiple avenues for non-covalent interactions that can direct the self-assembly of molecules into well-defined supramolecular architectures. acs.orgacs.org
Potential Supramolecular Synthons:
Hydrogen Bonding: The 2-aminopyridine moiety is a well-known motif for forming robust hydrogen-bonded dimers and chains. acs.org The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, leading to the formation of self-complementary N-H···N hydrogen bonds. Furthermore, the isopropoxy group's oxygen atom can also participate as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms such as nitrogen or oxygen on neighboring molecules. nih.govnih.gov The strength and directionality of these halogen bonds can be influenced by the electronic nature of the pyridine ring.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions, further stabilizing the crystal packing.
The interplay of these various non-covalent interactions could lead to the formation of diverse and complex supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. The specific architecture will depend on the subtle balance of these interactions, which can be influenced by factors such as solvent and crystallization conditions.
While no specific crystal structures of this compound are available in the public domain, studies on related substituted pyridines and their co-crystals demonstrate the prevalence and importance of these supramolecular synthons in determining the solid-state packing. acs.orgacs.org
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |
| Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (N) | Dimer, Chain |
| Hydrogen Bond | Amino Group (N-H) | Isopropoxy Oxygen (O) | Intramolecular or Intermolecular |
| Halogen Bond | Bromine (Br) | Pyridine Nitrogen (N), Isopropoxy Oxygen (O), or Amino Nitrogen (N) | Chain, Sheet |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacked Columns |
The rational design of co-crystals of this compound with other molecules containing complementary functional groups could lead to new materials with tailored properties, a key goal of crystal engineering.
Future Directions and Emerging Research Avenues in 5 Bromo 4 Isopropoxypyridin 2 Amine Research
Development of Novel Catalytic Systems for Efficient Transformations
The functionalization of the pyridine (B92270) ring in 5-Bromo-4-isopropoxypyridin-2-amine, particularly through cross-coupling reactions at the bromine-substituted position, is a cornerstone of its application in synthesis. The development of novel catalytic systems is paramount for enhancing the efficiency and scope of these transformations.
Recent advancements in catalysis for Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds, have focused on moving beyond traditional palladium-based systems. rsc.orgwwjmrd.comrsc.org While palladium has been extensively used, concerns about its cost, potential for product contamination, and the need for specialized ligands have driven research towards more sustainable and economical alternatives. rsc.orgmdpi.com Metals such as nickel, copper, cobalt, and iron are now being explored as catalysts for a wide range of cross-coupling reactions. rsc.org These earth-abundant metals offer the potential for lower-cost and more environmentally friendly synthetic protocols.
Furthermore, the design of more sophisticated ligands continues to be a major area of research. icmpp.ro N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that can form highly stable and active catalysts with a variety of metals. nih.gov These catalysts have shown remarkable activity in the coupling of challenging substrates, including heteroaryl chlorides and bromides. nih.gov The development of recyclable catalysts, such as those immobilized on solid supports, is another key trend that addresses the need for more sustainable chemical processes. nih.govresearchgate.net
For a compound like this compound, these advancements could lead to milder reaction conditions, higher yields, and greater functional group tolerance in cross-coupling reactions. The table below summarizes some of the emerging catalytic systems and their potential benefits for the transformation of bromo-substituted pyridines.
| Catalyst System | Key Features | Potential Advantages for this compound |
| Nickel-based catalysts | Lower cost than palladium, unique reactivity. | Cost-effective synthesis, potential for novel transformations. |
| Copper-catalyzed couplings | Readily available, versatile for C-N and C-O bond formation. | Efficient synthesis of a wider range of derivatives. |
| Palladium-N-heterocyclic carbene (NHC) complexes | High stability and activity, broad substrate scope. | High yields and functional group tolerance in complex syntheses. |
| Immobilized/recyclable catalysts | Ease of separation, reduced metal contamination, reusability. | Greener and more economical manufacturing processes. |
| Dual catalytic systems | Combination of two different catalysts to enable new reaction pathways. nih.gov | Access to novel molecular architectures from a single starting material. |
Implementation of Flow Chemistry and Continuous Manufacturing Processes
The shift from traditional batch processing to continuous flow manufacturing is a transformative trend in the chemical and pharmaceutical industries. elsevier.comnih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple synthetic steps. nih.gov
For the synthesis and elaboration of this compound, flow chemistry can offer significant benefits. The small reactor volumes inherent to flow systems allow for the safe handling of hazardous reagents and the exploration of reaction conditions, such as high temperatures and pressures, that may be challenging in batch reactors. nih.gov This can lead to accelerated reaction rates and access to new chemical space.
Researchers have successfully demonstrated the use of flow reactors for the synthesis of various substituted pyridines and related heterocyclic compounds. researchgate.netvcu.edumdpi.com These continuous processes can lead to higher yields and purity of the final products while minimizing waste. vcu.edu For instance, a multi-step continuous process for the synthesis of a chiral aminopyridine derivative has been reported, showcasing the potential for integrating biocatalysis and traditional chemical transformations in a flow setup. novartis.com
The implementation of continuous manufacturing for pharmaceuticals is gaining momentum, with regulatory agencies encouraging its adoption. nih.gov By developing continuous processes for the synthesis of active pharmaceutical ingredients (APIs) from building blocks like this compound, companies can achieve more flexible and cost-effective production. ispe.orgmit.edu
Advanced In-situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into the formation of intermediates, the consumption of reactants, and the influence of various parameters on the reaction outcome.
For transformations involving this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the progress of a reaction as it occurs. rsc.org This real-time data can be used to develop more robust and efficient processes. For example, in-situ monitoring can help in determining the optimal reaction time, temperature, and catalyst loading, leading to improved yields and reduced by-product formation.
Recent studies have highlighted the power of in-situ spectroscopy in elucidating complex reaction mechanisms. For instance, in-situ UV-visible and EPR spectroelectrochemistry have been used to characterize transient radical species in electrochemical reactions. researchgate.net In the context of drug development, advanced NMR techniques like 2D HSQC spectra are used to confirm the structure of complex molecules and identify impurities. acs.org Furthermore, the development of self-reporting molecules that change their fluorescence upon binding to a target protein allows for the real-time monitoring of biological processes. acs.org
The integration of these advanced analytical tools with automated synthesis platforms, including flow reactors, is a key step towards the development of "smart" manufacturing processes where reactions are continuously monitored and controlled to ensure optimal performance.
Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. digitellinc.com By analyzing vast datasets of chemical reactions, ML algorithms can identify complex patterns and relationships that are not readily apparent to human chemists. beilstein-journals.org This predictive power can be harnessed to accelerate the discovery of new reactions and optimize existing synthetic routes.
In the context of this compound, ML models can be trained to predict the outcome of cross-coupling reactions with a high degree of accuracy. nih.govprinceton.eduresearchgate.net By inputting information about the reactants, catalyst, solvent, and other reaction parameters, these models can predict the yield of a desired product. This allows for the rapid in-silico screening of a large number of reaction conditions, saving significant time and resources in the laboratory.
Several studies have demonstrated the successful application of ML in predicting the performance of C-N cross-coupling reactions and Suzuki-Miyaura couplings. beilstein-journals.orgnih.gov Random forest algorithms and other ML models have shown superior predictive performance compared to traditional statistical methods. nih.govprinceton.edu These models can also be used for "out-of-sample" predictions, helping chemists to choose the best synthetic methodology for a new compound. princeton.edu
Beyond reaction optimization, AI is also being used for de novo catalyst design and for planning entire synthetic routes. digitellinc.com As these technologies continue to mature, they will become indispensable tools for chemists working with versatile building blocks like this compound, enabling the more rapid and efficient discovery and development of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
